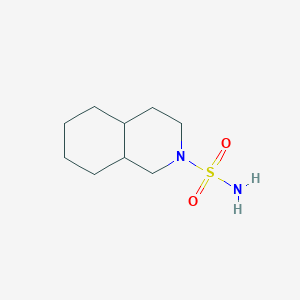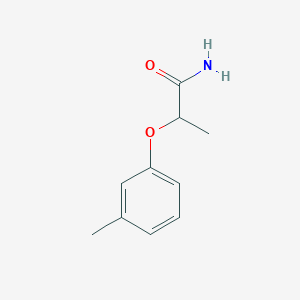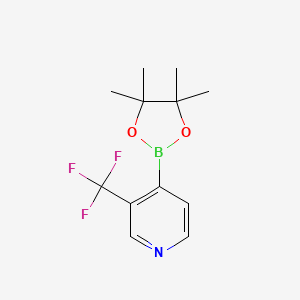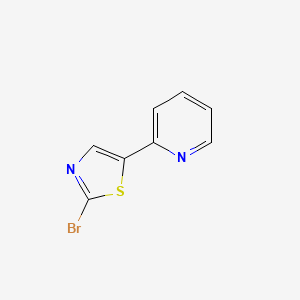
2-(2-bromo-1,3-thiazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-1,3-thiazol-5-yl)pyridine, also known as 2-BTP, is an organic compound that is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for organic transformations, and as a starting material for the preparation of various compounds. In addition, this compound has a number of biochemical and physiological effects, which make it an attractive target for further research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-bromo-1,3-thiazol-5-yl)pyridine involves the reaction of 2-bromo-1,3-thiazole-5-carboxylic acid with pyridine in the presence of a coupling agent.
Starting Materials
2-bromo-1,3-thiazole-5-carboxylic acid, pyridine, coupling agent
Reaction
Step 1: Dissolve 2-bromo-1,3-thiazole-5-carboxylic acid and pyridine in a suitable solvent., Step 2: Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Isolate the product by filtration or extraction., Step 5: Purify the product by recrystallization or chromatography.
科学研究应用
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent for organic transformations, as a starting material for the preparation of various compounds, and as a model compound for studying the structure and reactivity of other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. In addition, 2-(2-bromo-1,3-thiazol-5-yl)pyridine is used in the synthesis of polymers, dyes, and other materials.
作用机制
2-(2-bromo-1,3-thiazol-5-yl)pyridine acts as a nucleophile in organic reactions, which means that it can react with other molecules to form new compounds. The exact mechanism of action depends on the reaction conditions and the type of molecule that is being reacted with. In general, the nucleophilic attack of 2-(2-bromo-1,3-thiazol-5-yl)pyridine on the electrophile results in the formation of a new bond.
生化和生理效应
2-(2-bromo-1,3-thiazol-5-yl)pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been shown to have a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is generally easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a highly reactive compound and should be handled with care. In addition, it is important to note that the reaction conditions can have a significant effect on the outcome of the reaction, so it is important to be familiar with the reaction conditions before conducting experiments.
未来方向
There are a number of potential future directions for research on 2-(2-bromo-1,3-thiazol-5-yl)pyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to explore its potential as a reagent for organic transformations and as a starting material for the preparation of various compounds. Finally, further research is needed to explore its potential as a model compound for studying the structure and reactivity of other compounds.
属性
IUPAC Name |
2-bromo-5-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAUEQSPKOJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,3-thiazol-5-YL)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




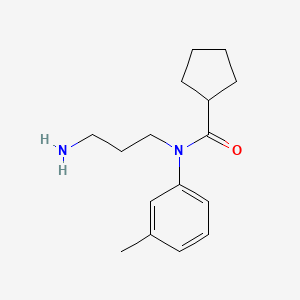
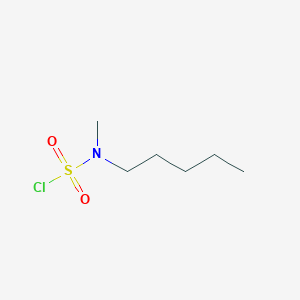
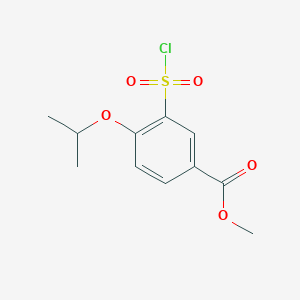
![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
